4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(5-chloro-2,4-dimethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-20-14-7-15(21-2)12(6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-7,18-19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHWCPRAOUMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1)
- Structure : Differs by replacing the 5-chloro-2,4-dimethoxyphenyl group with a 4-hydroxyphenyl group.
- Properties : Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 µg/mL) and inhibits α-amylase (93.2%) and α-glucosidase (73.7%) . DNA interaction studies reveal hyperchromic shifts, suggesting intercalation or groove binding .
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)
- Structure: Contains an oxadiazole ring instead of the aminomethyl linker.
- Properties : Exhibits potent anticancer activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM. Molecular docking shows strong binding to tubulin (docking score: −8.030 kcal/mol) .
- Comparison : The oxadiazole ring enhances rigidity and π-π stacking, improving tubulin inhibition. However, the target compound’s methoxy groups may offer better solubility and metabolic stability .
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- Structure : Substitutes the 5-chloro-2,4-dimethoxyphenyl group with a 3-chloro-4-fluorophenyl group.
- Comparison : The target compound’s methoxy groups provide electron-donating effects, which may stabilize charge-transfer interactions absent in the fluorinated analogue .
Key Findings:
- Methoxy groups in the target compound may improve solubility compared to chlorinated analogues, facilitating better bioavailability .
Key Observations:
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